molecular formula C24H25N5O6 B2439831 N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941934-47-0

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2439831
M. Wt: 479.493
InChI Key: GHQRINWTWNJOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O6 and its molecular weight is 479.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A series of novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing potency nearly 1.5–3.0-fold higher than the positive control 5-FU. Molecular docking studies indicated similar binding modes to known therapeutic agents, suggesting potential mechanisms of action through inhibition of specific cancer cell lines (Al-Suwaidan et al., 2016).

Cyclisation and Synthesis Techniques

High-yielding cyclisation techniques have been described for the synthesis of related compounds, leading to potential intermediates for further chemical modifications. These techniques offer a pathway to synthesize compounds like (±)-crispine A, showcasing the versatility of such chemical frameworks (King, 2007).

Antimicrobial and Anticancer Potential

Compounds synthesized from 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives displayed significant antimicrobial activity and were evaluated for their anticancer potential. Molecular docking studies highlighted compounds with promising anticancer potency, offering insights into rational drug design for cancer therapy (Mehta et al., 2019).

Analgesic and Anti-Inflammatory Activities

A study on cyclocondensation of specific precursors to synthesize enaminoamides revealed that these compounds exhibit analgesic and anti-inflammatory effects. The findings suggest a potential for developing new therapeutic agents for pain and inflammation management (Yusov et al., 2019).

Molecular Docking and Biological Potentials

Research into quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists included molecular docking studies to predict the mechanism of action. This work underscores the importance of integrating computational and experimental methods to identify compounds with high therapeutic potential (Abou-Seri et al., 2011).

properties

CAS RN

941934-47-0

Product Name

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Molecular Formula

C24H25N5O6

Molecular Weight

479.493

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H25N5O6/c1-15-26-22(35-27-15)14-29-23(31)17-6-4-5-7-18(17)28(24(29)32)13-21(30)25-11-10-16-8-9-19(33-2)20(12-16)34-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,30)

InChI Key

GHQRINWTWNJOON-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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